3-Phenyl-1,4,2-dioxazol-5-one

描述

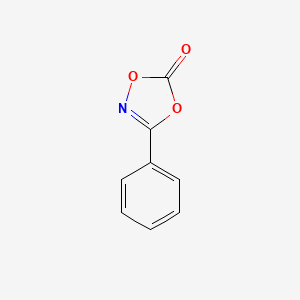

3-Phenyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C8H5NO3. It is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a phenyl group attached to the third carbon atom. This compound is known for its stability and versatility, making it useful in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

3-Phenyl-1,4,2-dioxazol-5-one can be synthesized through the cyclization of benzyl alcohol and formic anhydride under alkaline conditions. The specific procedure involves mixing benzyl alcohol with sodium bicarbonate in an organic solvent such as methanol, followed by the addition of formic anhydride and heating under alkaline conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve a one-pot method using commercially available aryl acyl chlorides, hydroxylamine hydrochloride, and carbonyldiimidazole (CDI). This method is efficient and cost-effective, allowing for the large-scale production of the compound .

化学反应分析

Types of Reactions

3-Phenyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:

Decarboxylation: This reaction involves the loss of carbon dioxide to form reactive intermediates such as isocyanates or nitrenes.

Photocatalytic Reactions: Under visible light, this compound can undergo decarboxylation to form phosphinimidic amides and ureas.

Common Reagents and Conditions

Catalysts: Transition metals like rhodium are used to activate the compound for nitrene transfer reactions.

Major Products

Isocyanates: Formed through decarboxylation reactions.

N-aryl amides: Produced via amidation reactions.

Phosphinimidic amides and ureas: Formed under visible light-induced decarboxylation.

科学研究应用

Organic Synthesis

Amidation Reactions

One of the primary applications of 3-Phenyl-1,4,2-dioxazol-5-one is in the synthesis of N-alkyl amides through direct amidation reactions. This process allows for the formation of over 90 structurally diverse amides with high efficiency. The compound serves as a reagent that can be easily derived from hydroxamic acids, making it a valuable tool for chemists .

Visible-Light-Induced Reactions

Recent studies have demonstrated the utility of this compound in visible-light-induced decarboxylation reactions. For instance, when reacted with triphenylphosphine under visible light, it yields various products in good to excellent yields (up to 81%) depending on the solvent used. This method showcases not only the compound's reactivity but also its potential for sustainable chemistry practices by avoiding harsh reaction conditions .

Material Science

Electrolyte Additive for Lithium-Ion Batteries

This compound has recently been identified as an innovative electrolyte additive that enhances the performance of lithium-ion cells. This application is particularly relevant in the context of developing more efficient and stable battery technologies . The compound's properties contribute to improved electrochemical stability and conductivity, which are crucial for the advancement of energy storage solutions.

Case Study: Amidation Using Dioxazolones

A systematic study was conducted to optimize the amidation process using this compound. The research highlighted the influence of various solvents on reaction yields and demonstrated that using dichloromethane significantly improved product formation compared to other solvents like methanol or acetone. The study achieved yields as high as 81% under optimal conditions .

Experimental Table: Reaction Conditions and Yields

| Solvent | Yield (%) | Notes |

|---|---|---|

| Dichloromethane | 81 | Optimal solvent for visible-light reactions |

| Methanol | 37 | Lower yield; less effective solvent |

| Acetone | 58 | Moderate yield; less preferred |

| Ethyl Acetate | 66 | Suitable for one-pot synthesis methods |

作用机制

The primary mechanism of action for 3-Phenyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as acyl nitrenes or isocyanates. These intermediates can undergo various reactions, including insertion into C-H bonds or transfer to nucleophiles. The compound’s ability to form stable intermediates under mild conditions makes it valuable for selective chemical transformations .

相似化合物的比较

Similar Compounds

3-Methyl-1,4,2-dioxazol-5-one: Similar structure but with a methyl group instead of a phenyl group.

5-Phenyl-1,3,2,4-dioxathiazole 2-oxide: Contains a sulfur atom in the ring structure.

Uniqueness

3-Phenyl-1,4,2-dioxazol-5-one is unique due to its stability and versatility as a reagent. Its ability to act as an acyl nitrene transfer reagent under mild conditions sets it apart from other similar compounds. Additionally, its application as an electrolyte additive in lithium-ion batteries highlights its industrial significance .

生物活性

3-Phenyl-1,4,2-dioxazol-5-one is an organic compound that has garnered attention due to its unique structural properties and diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory effects, and applications in medicinal chemistry.

This compound features a five-membered dioxazole ring containing two nitrogen and two oxygen atoms. Its molecular formula is with a molecular weight of approximately 163.13 g/mol. The compound appears as a white solid with a melting point of 63-65 °C. The presence of the phenyl group enhances its lipophilicity and electronic properties, making it particularly useful in medicinal chemistry applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives of this compound have been studied for their potential to inhibit biofilm formation in bacteria such as Staphylococcus aureus. One study showed that a derivative, SYG-180-2-2, effectively reduced bacterial adhesion and polysaccharide intercellular adhesin (PIA) production by downregulating genes associated with biofilm formation .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| SYG-180-2-2 | Staphylococcus aureus | 0.6 | Inhibits biofilm formation |

| 3-(Trifluoromethyl)-1,4,2-dioxazol-5-one | Various bacteria | 46 | Disruption of bacterial adhesion |

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been noted for its ability to modulate inflammatory responses in various biological systems. The specific mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

The biological activity of this compound can be attributed to several mechanisms:

- Electrolytic Properties : As an electrolyte additive in lithium-ion batteries, it enhances thermal stability and reduces degradation during charge cycles .

- Nucleophilic Substitution : The electrophilic nature of the dioxazole moiety allows it to undergo nucleophilic substitutions and cycloadditions, which can lead to the formation of biologically active derivatives.

- C-H Amidation Reactions : This compound can participate in C-H amidation reactions when catalyzed by transition metals, leading to the synthesis of various amides that may possess biological activity .

Case Studies

Recent studies have highlighted the potential of this compound derivatives in drug discovery:

属性

IUPAC Name |

3-phenyl-1,4,2-dioxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRXLGRORGLTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。